molecular formula C10H7N5S B13091827 N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 6306-88-3

N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine

Cat. No.: B13091827
CAS No.: 6306-88-3
M. Wt: 229.26 g/mol
InChI Key: YELMFEZHVYUBHK-UHFFFAOYSA-N
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Description

N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a synthetic heterocyclic compound designed for advanced pharmacological screening and oncology research. This molecule features a fused [1,2,5]thiadiazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its potential to interact with critical enzymatic targets. The structure is functionalized with an anilino (N-phenyl) group at the 7-position, a modification frequently employed to enhance binding affinity and selectivity in kinase inhibitor design . This compound is of significant interest in the development of targeted cancer therapies. Its molecular framework is structurally analogous to purine bases, allowing it to function as a competitive inhibitor at the ATP-binding sites of various protein kinases . Protein kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prominent therapeutic targets . Researchers can utilize this compound to probe kinases such as EGFR, B-Raf, and others implicated in non-small cell lung cancer, melanoma, and other malignancies . Furthermore, the 1,2,5-thiadiazole moiety is a bioisostere of pyrimidine, a heterocycle common in nucleobases, which can enable the compound to interfere with essential cellular processes like DNA replication in rapidly dividing cancer cells . The incorporation of the N-phenyl group is a strategic element to explore structure-activity relationships (SAR). The nature and pattern of substituents on this phenyl ring can be systematically altered to fine-tune the compound's electronic properties, lipophilicity, and overall molecular conformation, thereby optimizing its pharmacokinetic profile and target selectivity . Biological evaluations of similar compounds typically include in vitro assessments of cytotoxicity, anti-proliferative effects against specific cancer cell lines (e.g., colorectal adenocarcinoma, lung carcinoma), and analysis of apoptosis induction and cell cycle arrest . Disclaimer: This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6306-88-3

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

N-phenyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine

InChI

InChI=1S/C10H7N5S/c1-2-4-7(5-3-1)13-9-8-10(12-6-11-9)15-16-14-8/h1-6H,(H,11,12,13,15)

InChI Key

YELMFEZHVYUBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=NSN=C32

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cells effectively .

Case Study: Antitumor Activity
In a comparative study involving several thiadiazole derivatives, this compound showed higher potency than traditional chemotherapeutics in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases and modulation of apoptotic pathways .

2. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi, revealing significant inhibitory effects. The structure-activity relationship studies suggest that modifications to the phenyl group can enhance its antimicrobial efficacy.

Case Study: Antimicrobial Testing
A recent investigation evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Material Science Applications

1. Organic Electronics

This compound has been explored in the field of organic electronics due to its semiconducting properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLED Development
Research demonstrated that incorporating this compound into OLED structures improved device efficiency by enhancing charge transport properties. The resulting devices exhibited higher brightness and longer operational lifetimes compared to those using conventional materials .

2. Photovoltaic Applications

In photovoltaic applications, this compound has been evaluated for use as an electron transport layer material in OPVs. Its favorable energy levels facilitate efficient charge separation and transport.

Mechanism of Action

The mechanism of action of N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Differences :

  • Primary vs. Secondary Amines : Primary amines (e.g., butylamine) often induce pyrimidine ring cleavage, yielding thiadiazole amidines (e.g., XIV), whereas secondary amines (e.g., morpholine) favor substitution without ring degradation .
  • Steric and Electronic Effects : The phenyl group in the N-phenyl derivative enhances steric hindrance, reducing susceptibility to ring cleavage compared to smaller substituents.

Physical Properties

Limited melting point (mp) data exist for N-phenyl derivatives, but comparisons can be drawn from related fused thiadiazolo systems:

Compound Melting Point (°C) Reference
[1,2,5]Thiadiazolo[3,4-b]quinoxaline 195–197
Dibenzo[f,h][1,2,5]thiadiazoloquinoxaline 302–304
4-Aminopteridine analogs Not reported

The higher melting points of quinoxaline derivatives suggest greater thermal stability due to extended aromatic systems. N-phenyl derivatives likely exhibit moderate thermal stability, inferred from synthesis conditions (refluxing aniline) .

Functional Comparison

Reactivity and Stability

  • Ring Lability : The pyrimidine ring in N-phenyl derivatives is less labile than in primary amine-substituted analogs (e.g., butylamine derivatives), where ring cleavage dominates .
  • Reversibility: Amino group exchange reactions are reversible, with equilibrium influenced by the relative basicity of incoming and departing amines .

Data Table: Key Analogous Compounds

Compound Name Synthesis Method Key Properties/Reactivity Biological Relevance Reference
N-Phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine Nucleophilic displacement with aniline Moderate stability, phenyl steric effects Potential enzymatic oxidation
7-Morpholino[1,2,5]thiadiazolo[3,4-d]pyrimidine Displacement with morpholine High substitution yield, no cleavage Not reported
[1,2,5]Thiadiazolo[3,4-b]quinoxaline Cyclization of dioximes High mp (195–197°C), aromatic stability Material science applications
4-Aminopteridine Condensation with ethylenediamine Enzymatic oxidation by xanthine oxidase Model for purine metabolism

Biological Activity

N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine (CAS Number: 6306-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound has the following chemical properties:

  • Molecular Formula : C10_{10}H8_{8}N6_{6}S
  • Molecular Weight : 229.26 g/mol
  • Density : 1.508 g/cm³
  • Boiling Point : 414.6 °C at 760 mmHg

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.250.50Bactericidal
Escherichia coli0.501.00Bactericidal
Pseudomonas aeruginosa0.751.50Bactericidal

The compound exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.75 µg/mL against tested strains. The minimum bactericidal concentrations (MBCs) confirmed its efficacy as a bactericidal agent.

Antiviral Activity

The compound has also been investigated for its antiviral potential, particularly against SARS-CoV-2.

Table 2: Antiviral Activity Data

CompoundTarget EnzymeIC50_{50} (µM)
N-phenyl...3CLpro0.118
N-phenyl...PLpro0.582

The compound demonstrated potent inhibition of the viral proteases (3CLpro and PLpro), making it a promising candidate for COVID-19 treatment.

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties in vitro.

Table 3: Anti-inflammatory Activity Data

AssayResult
Inhibition of TNFα>80% at 10 µM
Inhibition of IL-6>75% at 10 µM

In cell-based assays, the compound effectively reduced pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50_{50} values ranging from 12.27 to 31.64 µM.
  • DHFR Inhibition : It also acts as a dihydrofolate reductase (DHFR) inhibitor with IC50_{50} values between 0.52 and 2.67 µM.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties : A comparative study revealed that this compound outperformed traditional antibiotics like Ciprofloxacin in inhibiting biofilm formation by Staphylococcus aureus.
  • Antiviral Research : In a study focusing on SARS-CoV-2 proteases, it was found that this compound significantly inhibited viral replication in cell cultures.

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